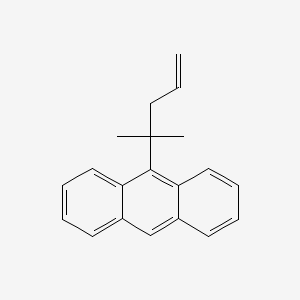![molecular formula C13H15Cl2N3O B14321212 1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole CAS No. 106858-79-1](/img/structure/B14321212.png)
1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole is a member of the triazole class of compounds. It is characterized by the presence of a 1,2,4-triazole ring substituted at position 1 by a 2-(2,4-dichlorophenoxy)pentyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole typically involves the reaction of 2,4-dichlorophenol with pentyl bromide to form 2-(2,4-dichlorophenoxy)pentane. This intermediate is then reacted with 1H-1,2,4-triazole under suitable conditions to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, leading to disruption of cellular processes. For example, it may inhibit cytochrome P450 enzymes, affecting the metabolism of various substrates. The triazole ring plays a crucial role in binding to the active site of the target enzyme, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
- 1-[2-(2,4-Dichlorophenyl)pentyl]-1H-1,2,4-triazole
- 2,4-Dichlorophenoxyacetic acid
Comparison: 1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole is unique due to its specific substitution pattern and the presence of both the triazole ring and the dichlorophenoxy group. This combination imparts distinct chemical and biological properties compared to other similar compounds. For instance, while 2,4-Dichlorophenoxyacetic acid is primarily used as a herbicide, this compound has broader applications in medicinal chemistry and industrial processes.
Eigenschaften
CAS-Nummer |
106858-79-1 |
|---|---|
Molekularformel |
C13H15Cl2N3O |
Molekulargewicht |
300.18 g/mol |
IUPAC-Name |
1-[2-(2,4-dichlorophenoxy)pentyl]-1,2,4-triazole |
InChI |
InChI=1S/C13H15Cl2N3O/c1-2-3-11(7-18-9-16-8-17-18)19-13-5-4-10(14)6-12(13)15/h4-6,8-9,11H,2-3,7H2,1H3 |
InChI-Schlüssel |
DRZXYLMCOOIKHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CN1C=NC=N1)OC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(3,3-Dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid](/img/structure/B14321129.png)
![4,4'-[(3-Nitrophenyl)methylene]diphenol](/img/structure/B14321132.png)
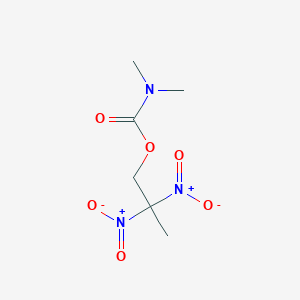
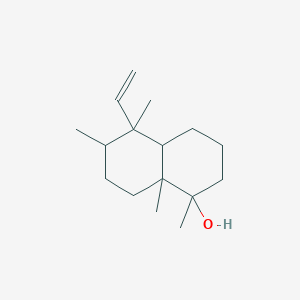
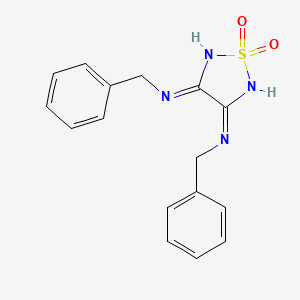
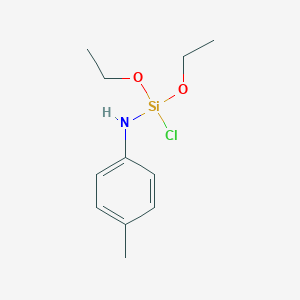
![N,N-Dimethyl-4-{2-[(5E)-5-(phenylimino)-1,3,4-thiadiazol-2(5H)-ylidene]hydrazinyl}aniline](/img/structure/B14321176.png)
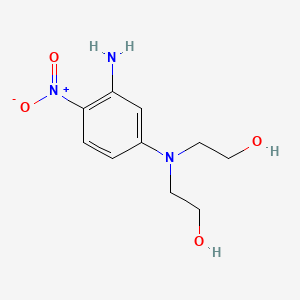
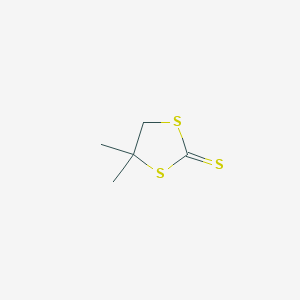
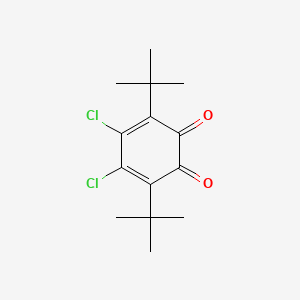
![N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide](/img/structure/B14321206.png)
